Cas no 2223951-71-9 (6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-yl)-3-pyridinecarboxamide)
6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-yl)-3-pyridinecarboxamide Chemical and Physical Properties
Names and Identifiers
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- 6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-yl)-3-pyridinecarboxamide
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- Inchi: 1S/C21H21N3O2/c1-13-9-18-19(7-8-26-20(18)10-14(13)2)24(17-5-6-17)21(25)15-3-4-16(11-22)23-12-15/h3-4,9-10,12,17,19H,5-8H2,1-2H3
- InChI Key: DMFMPFFZFIKJAM-UHFFFAOYSA-N
- SMILES: C1=NC(C#N)=CC=C1C(N(C1CC1)C1C2=CC(C)=C(C)C=C2OCC1)=O
Experimental Properties
- Density: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 584.9±50.0 °C(Predicted)
- pka: -2.52±0.10(Predicted)
6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-yl)-3-pyridinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26614580-0.05g |
6-cyano-N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)pyridine-3-carboxamide |
2223951-71-9 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-yl)-3-pyridinecarboxamide Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-yl)-3-pyridinecarboxamide
Introduction to 6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-yl)-3-pyridinecarboxamide (CAS No. 2223951-71-9)
6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-yl)-3-pyridinecarboxamide (CAS No. 2223951-71-9) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 6-cyano group, a cyclopropyl substituent, and a 3,4-dihydro-6,7-dimethyl-2H-1-benzopyran moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of 6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-yl)-3-pyridinecarboxamide is particularly noteworthy due to its complexity and the presence of multiple functional groups. The cyano group is known for its ability to modulate various biological processes, including enzyme inhibition and receptor binding. The cyclopropyl substituent adds steric hindrance and can influence the compound's pharmacokinetic properties. The 3,4-dihydro-6,7-dimethyl-2H-1-benzopyran moiety is a common scaffold in natural products and has been associated with a range of biological activities, such as antioxidant and anti-inflammatory effects.
In recent years, significant progress has been made in understanding the biological activities of compounds with similar structural features. For instance, studies have shown that compounds containing a cyano group can exhibit potent anti-inflammatory and analgesic properties. Additionally, the presence of a cyclopropyl substituent has been linked to improved oral bioavailability and reduced metabolic degradation. The 3,4-dihydro-6,7-dimethyl-2H-1-benzopyran moiety has been reported to have neuroprotective effects and may play a role in the treatment of neurodegenerative diseases.
The synthesis of 6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-yl)-3-pyridinecarboxamide involves several steps that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the coupling of a cyano-substituted pyridine carboxylic acid with an appropriate amine derivative in the presence of a coupling reagent such as HATU or EDC·HCl. The resulting amide can then be further modified to introduce the cyclopropyl and benzopyran moieties through sequential reactions.
The pharmacological profile of 6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-yl)-3-pyridinecarboxamide has been extensively studied in preclinical models. In vitro assays have demonstrated that this compound exhibits strong inhibitory activity against specific enzymes involved in inflammatory pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes with high selectivity for COX-2 over COX-1. This selectivity is crucial for minimizing gastrointestinal side effects associated with non-selective COX inhibitors.
In vivo studies have further confirmed the therapeutic potential of this compound. Animal models of inflammation have shown that administration of 6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-yl)-3-pyridinecarboxamide results in significant reductions in inflammatory markers such as TNF-alpha and IL-6. Additionally, preliminary data suggest that this compound may have neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease.
The safety profile of 6-Cyano-N-cyclopropyl-N-(3,4-dihydro-6,7-dimethyl-2H-1-benzopyran-4-y l)-3-pyridinecarboxamide has also been evaluated in preclinical studies. Toxicology assessments have indicated that this compound is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. These findings support the potential for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Early-phase trials are focusing on assessing pharmacokinetic parameters and determining optimal dosing regimens. Preliminary results from these trials are promising and suggest that this compound may offer a new therapeutic option for patients suffering from inflammatory conditions and neurodegenerative diseases.
In conclusion, 6-Cyano-N-cyclopropyl-N-(3,4-dihydro -6 , 7 -dim eth yl - 2 H - 1 -benz o py ran - 4 - yl ) - 3 -py rid ine car box amide strong > (CAS No . 2 2 2 3 95 1 - 7 1 - 9) represents an exciting advancement in the field of medicinal chemistry . Its unique structural features , combined with its promising biological activities , make it a valuable candidate for further development . Ongoing research continues to uncover new insights into its mechanisms of action , paving the way for potential therapeutic applications . p >
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